4-Pyridoxic Acid-d3 is a deuterated analog of 4-Pyridoxic Acid, which is a metabolite of Vitamin B6. It is primarily used in scientific research as a tracer in metabolic studies due to its isotopic labeling. The compound has the chemical formula CHDNO and is classified under pyridine derivatives, specifically as a carboxylic acid.
The compound can be synthesized through deuteration processes involving 4-Pyridoxic Acid, which is derived from various natural sources, including green plants. The deuterium labeling enhances its utility in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy.
4-Pyridoxic Acid-d3 falls under the category of isotopically labeled compounds. It is used extensively in biochemical and pharmacological research to trace metabolic pathways involving Vitamin B6.
The synthesis of 4-Pyridoxic Acid-d3 typically involves the deuteration of 4-Pyridoxic Acid. This can be achieved through:
The reaction conditions for synthesizing 4-Pyridoxic Acid-d3 involve maintaining an inert atmosphere to prevent contamination and ensure the stability of reactants. The purity of the starting materials significantly affects the yield and quality of the final product.
The molecular structure of 4-Pyridoxic Acid-d3 features a pyridine ring with a carboxylic acid group and three deuterium atoms incorporated into its structure. This isotopic substitution alters the physical properties without significantly changing the chemical behavior compared to its non-deuterated counterpart.
4-Pyridoxic Acid-d3 can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 4-Pyridoxic Acid-d3 involves its conversion into pyridoxal 5'-phosphate (PLP), the active form of Vitamin B6. This transformation is crucial for its role as a coenzyme in various biochemical reactions.
Relevant data from studies indicate that 4-Pyridoxic Acid-d3 maintains similar reactivity profiles compared to its non-deuterated form, allowing it to serve effectively as a tracer in metabolic studies.
4-Pyridoxic Acid-d3 has diverse applications across various fields:
4-Pyridoxic Acid-d3 is a deuterium-labeled analog of endogenous 4-pyridoxic acid (the terminal catabolite of vitamin B6 metabolism), where three hydrogen atoms are replaced by deuterium isotopes at the methyl group of the 2-methylpyridine ring. The molecular formula is C~8~H~6~D~3~NO~4~, with a precise molecular weight of 186.18 g/mol, contrasting with 183.15 g/mol for the unlabeled compound. The deuterium atoms are strategically positioned at the C2 methyl group (–CD~3~), confirmed by the SMILES notation OC(C~1~=C(O)C(C([2H])([2H])[2H])=NC=C~1~CO)=O [1] [3] [6]. This isotopic labeling preserves the core structural features of pyridoxic acid—including the carboxylic acid (–COOH), hydroxyl (–OH), and hydroxymethyl (–CH~2~OH) functional groups—while creating a distinct mass signature for analytical detection. The planar pyridine ring system remains intact, ensuring biochemical equivalence in research applications.
Table 1: Structural Characteristics of 4-Pyridoxic Acid-d3
Property | 4-Pyridoxic Acid-d3 | Unlabeled 4-Pyridoxic Acid |
---|---|---|
Molecular Formula | C~8~H~6~D~3~NO~4~ | C~8~H~9~NO~4~ |
Molecular Weight (g/mol) | 186.18 | 183.15 |
Deuteration Position | C2 methyl group (–CD~3~) | –CH~3~ |
CAS Number | 1435934-03-4 | 82-82-6 |
Key Functional Groups | Carboxyl, hydroxyl, hydroxymethyl | Identical |
Synthesis of 4-Pyridoxic Acid-d3 employs deuterium incorporation into a 4-pyridoxic acid precursor or pyridoxine derivative. One validated route involves the reduction of a ketone intermediate using sodium borodeuteride (NaBD~4~), exploiting the carbonyl’s susceptibility to nucleophilic attack. This method ensures high regioselectivity at the target methyl group . Alternative approaches include acid- or base-catalyzed hydrogen-deuterium exchange, though these may yield lower isotopic purity due to reversible reactions or multiple exchange sites. Post-synthesis, purification via reversed-phase HPLC or column chromatography isolates the monoisotopic species, removing non-deuterated contaminants or over-deuterated byproducts. The final product is characterized using tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm deuteration efficiency (>95%) and structural fidelity. While detailed proprietary protocols remain undisclosed in public literature, commercial synthesis adheres to cGMP for batch-to-batch consistency in isotopic enrichment [4] [6].
Table 2: Key Steps in Deuterium Labeling and Purification
Synthesis Stage | Methods/Reagents | Purpose |
---|---|---|
Deuterium Incorporation | Sodium borodeuteride (NaBD~4~) reduction | Targets carbonyl precursor for –CD~3~ formation |
Purification | Reversed-phase HPLC | Isolates monoisotopic compound |
Analysis | LC-MS/MS, ~1~H/~2~H NMR | Confirms deuteration efficiency and regiochemistry |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1